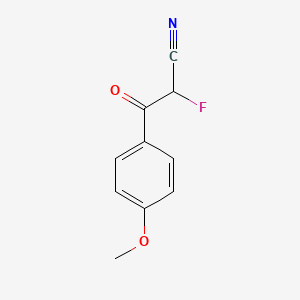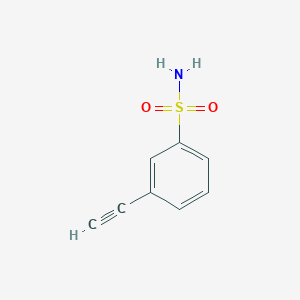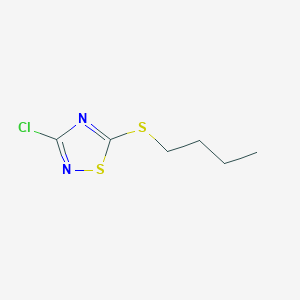
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole
Übersicht
Beschreibung
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole is a chemical compound with the molecular formula C10H5BrF3NS. It has a molecular weight of 308.12 . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole consists of a thiazole ring attached to a phenyl ring with a trifluoromethyl group at the 3-position and a bromine atom at the 2-position . The InChI code for this compound is 1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H .Physical And Chemical Properties Analysis
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
- Application : “2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole” is a chemical compound used in the synthesis of various other compounds .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Unfortunately, the exact procedures and technical details are not provided in the available resources .
- Results : The outcomes of these syntheses would also depend on the specific reactions being carried out. The compound’s molecular weight is 308.12, and it is typically stored at +4°C .
- Application : Trifluoromethylpyridines, which could potentially be synthesized from compounds like “2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole”, are used in the agrochemical and pharmaceutical industries .
- Method of Application : These compounds are used as key structural motifs in active agrochemical and pharmaceutical ingredients . The exact methods of application would depend on the specific agrochemical or pharmaceutical product being produced.
- Results : Over 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Chemical Synthesis
Agrochemical and Pharmaceutical Industries
- Application : Thiazole derivatives, which could potentially include “2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole”, have been found to have antimicrobial and antifungal activities .
- Method of Application : These compounds were evaluated for their in vitro antibacterial and antifungal activities using the broth microdilution method .
- Results : The compounds were tested against a variety of organisms, including Gram-positive bacteria Enterococcus faecalis, Gram-negative bacteria Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli, and yeast C. albicans, C. glabrata, C. krusei, and C. parapsilosis .
- Application : Thiazoles, including “2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole”, have been found in many potent biologically active compounds .
- Method of Application : These compounds have been used in various biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activities .
- Results : The results of these activities would depend on the specific biological context and the specific thiazole derivative being used .
Antimicrobial and Antifungal Activities
Biological Activities
- Application : “2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole” is used in the synthesis of various other compounds .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results : The outcomes of these syntheses would also depend on the specific reactions being carried out .
- Application : “2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole” has been used in the preparation of aminocarboxylate analogs of FTY720 .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results : The outcomes of these syntheses would also depend on the specific reactions being carried out .
Synthesis of Other Compounds
Preparation of Aminocarboxylate Analogs
Safety And Hazards
The safety information for 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Eigenschaften
IUPAC Name |
2-bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNCKZXQPZPKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677302 | |
| Record name | 2-Bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole | |
CAS RN |
887625-72-1 | |
| Record name | 2-Bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


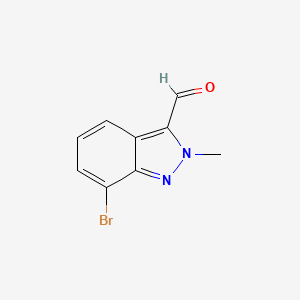
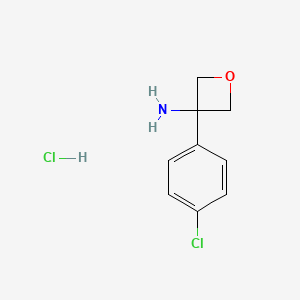
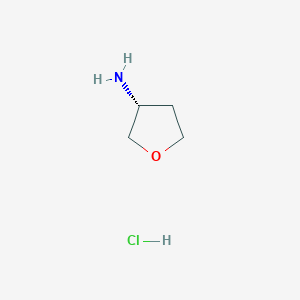
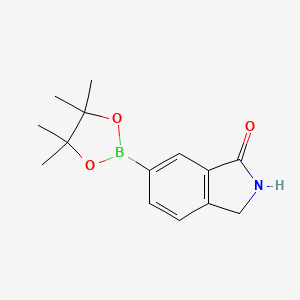
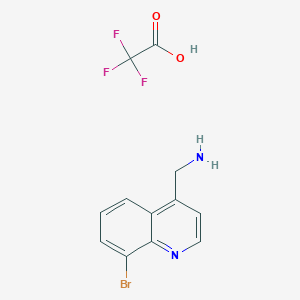
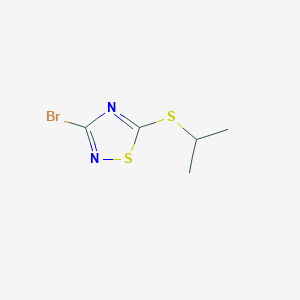
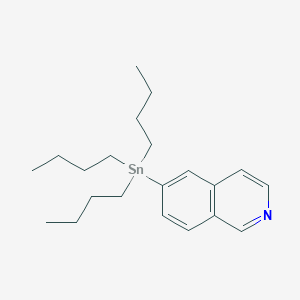
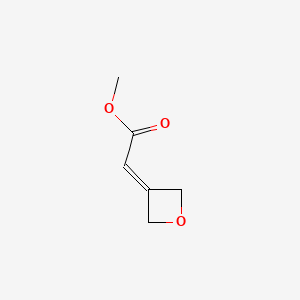
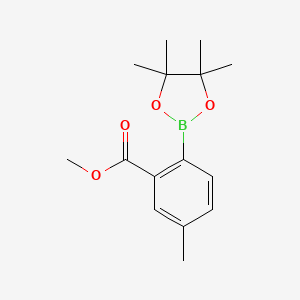
![3-Ethynylimidazo[1,2-b]pyridazine](/img/structure/B1394175.png)
![Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1394176.png)
